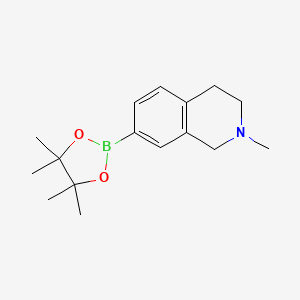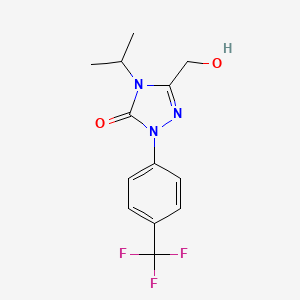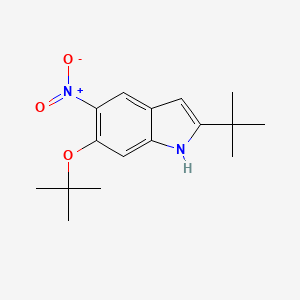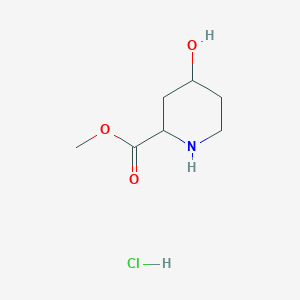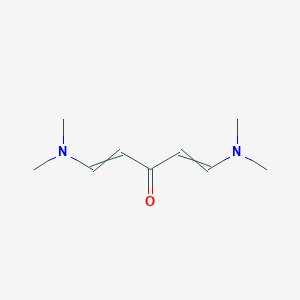
1,5-Bis(dimethylamino)penta-1,4-dien-3-one
Overview
Description
1,5-Bis(dimethylamino)penta-1,4-dien-3-one is a chemical compound with the molecular formula C₁₅H₂₄N₂O It is characterized by its structure, which includes two dimethylamino groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(dimethylamino)penta-1,4-dien-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-pentadien-3-one with dimethylamine under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(dimethylamino)penta-1,4-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
Scientific Research Applications
1,5-Bis(dimethylamino)penta-1,4-dien-3-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 1,5-Bis(dimethylamino)penta-1,4-dien-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system involved.
Comparison with Similar Compounds
1,5-Bis(dimethylamino)penta-1,4-dien-3-one is compared with other similar compounds to highlight its uniqueness:
1,5-Bis(4-dimethylaminophenyl)penta-1,4-dien-3-one: Similar structure but with phenyl groups instead of dimethylamino groups.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of dimethylamino groups, leading to different chemical properties and reactivity.
These compounds share structural similarities but exhibit distinct chemical behaviors and applications, making this compound unique in its own right.
Properties
IUPAC Name |
1,5-bis(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10(2)7-5-9(12)6-8-11(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAXIIOHPXRHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697899 | |
| Record name | 1,5-Bis(dimethylamino)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25299-40-5 | |
| Record name | 1,5-Bis(dimethylamino)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1504491.png)
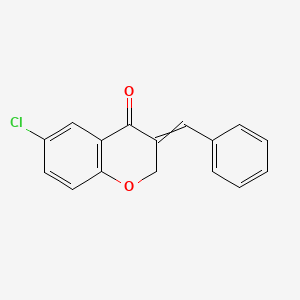
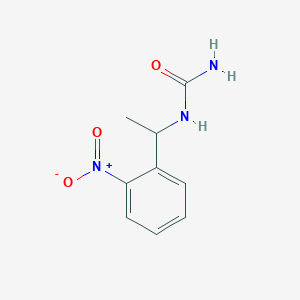
![(4-Fluoro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B1504500.png)
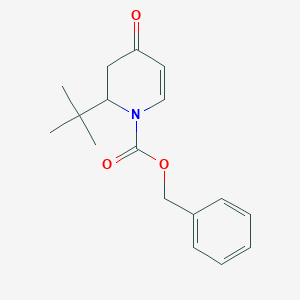

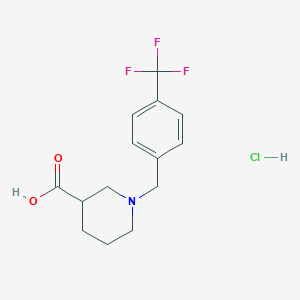
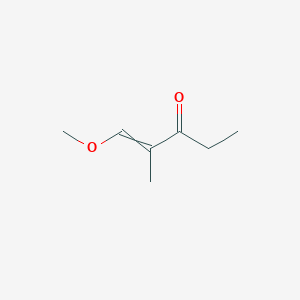
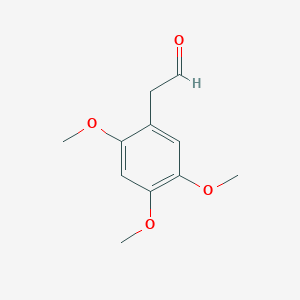
![1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene](/img/structure/B1504513.png)
